6-(Difluoromethoxy)-1H-indazole is a chemical compound belonging to the indazole family, characterized by its unique structure and potential applications in medicinal chemistry. The compound is identified by its CAS number 858661-80-0 and has the molecular formula , with a molecular weight of 228.15 g/mol. It features a difluoromethoxy group, which contributes to its chemical reactivity and biological properties.
The synthesis and characterization of 6-(Difluoromethoxy)-1H-indazole have been documented in various scientific literature, including patents and research articles. Notably, its synthesis has been explored in the context of indazole derivatives, which are known for their diverse biological activities .
This compound falls under the category of heterocyclic compounds, specifically within the indazole class. Indazoles are recognized for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of the difluoromethoxy substituent enhances its potential as a bioactive molecule .
The synthesis of 6-(Difluoromethoxy)-1H-indazole can be achieved through various methods, primarily involving electrophilic substitution reactions on indazole precursors. One reported method involves:
In one specific synthesis approach, an ester precursor undergoes hydrolysis followed by acidification to yield 6-(Difluoromethoxy)-1H-indazole-3-carboxylic acid with a yield of approximately 26% . This method highlights the importance of controlling reaction conditions to optimize yield and purity.
The molecular structure of 6-(Difluoromethoxy)-1H-indazole consists of a five-membered ring containing two nitrogen atoms, along with a difluoromethoxy substituent. The structural formula can be represented as follows:
Key structural data includes:
6-(Difluoromethoxy)-1H-indazole can undergo various chemical reactions typical for indazole derivatives, including:
The compound's reactivity is influenced by the electron-withdrawing nature of the difluoromethoxy group, which can enhance electrophilicity at certain positions on the indazole ring .
The mechanism of action for compounds like 6-(Difluoromethoxy)-1H-indazole often involves interaction with biological targets such as kinases or receptors. Indazoles are known to modulate cellular pathways related to cell cycle regulation and DNA damage response.
Research indicates that similar indazole derivatives can inhibit specific kinases (e.g., checkpoint kinases) that play crucial roles in cancer cell proliferation .
Relevant data from various studies indicate that these properties significantly impact its utility in medicinal chemistry applications .
6-(Difluoromethoxy)-1H-indazole has potential applications in:
Research continues to explore its efficacy and safety profiles in preclinical models, paving the way for future clinical applications .
The indazole nucleus—a bicyclic aromatic system comprising fused benzene and pyrazole rings—represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural mimicry of purine bases. This molecular framework exists predominantly as the 1H-tautomer, offering two nitrogen atoms (N1 and N2) that facilitate diverse binding interactions with biological targets [1]. The scaffold’s planar geometry enables π-stacking interactions, while its hydrogen-bonding capabilities (donor via N1-H, acceptor via N2) enhance target engagement. These properties underpin the clinical success of multiple indazole-based drugs:
Table 1: Clinically Approved Indazole Derivatives and Therapeutic Applications
Drug Name | Indazole Substitution | Therapeutic Use |
---|---|---|
Niraparib | 1H-Indazole | Anticancer (PARP inhibitor) |
Pazopanib | 1H-Indazole | Anticancer (Tyrosine kinase inhibitor) |
Benzydamine | 1H-Indazole | Anti-inflammatory |
Indazole derivatives exhibit broad bioactivity, including antitumor, anti-inflammatory, and antimicrobial effects, largely attributed to their ability to modulate enzyme function and receptor signaling [1]. The scaffold’s synthetic versatility permits regioselective functionalization at positions C-3, C-5, and C-6, enabling rational optimization of pharmacokinetic and pharmacodynamic properties. For instance, C-3 substitution often enhances target affinity, while C-6 modification (as in 6-(difluoromethoxy)-1H-indazole) fine-tunes electronic characteristics and metabolic stability [1] [6].
The difluoromethoxy (-OCHF₂) group serves as a critical bioisostere for methoxy (-OCH₃) and hydroxy (-OH) moieties, imparting distinct advantages in drug design. Key physicochemical effects include:
Table 2: Comparative Physicochemical Properties of Common Indazole C-6 Substituents
Substituent | π (Lipophilicity) | Taft σ* (Electronic) | Metabolic Stability |
---|---|---|---|
-OH | -0.67 | +0.25 | Low (Glucuronidation) |
-OCH₃ | -0.02 | 0.00 | Moderate (O-Demethylation) |
-OCHF₂ | +0.38 | +0.33 | High |
In 6-(difluoromethoxy)-1H-indazole, the -OCHF₂ group occupies the C-6 position, strategically altering electron density across the fused ring system. This modification enhances interactions with hydrophobic enzyme pockets while maintaining optimal polarity for aqueous solubility (cLogP ≈ 1.5–2.0) [5]. The group’s conformational flexibility further enables adaptive binding to structurally diverse biological targets, as evidenced in kinase inhibitors and neurotransmitter receptor modulators [6] [7].
The strategic incorporation of fluorinated motifs into pharmaceuticals accelerated in the 2000s, driven by advances in fluorination methodologies and mechanistic understanding of fluorine’s biological effects. By 2020, fluorinated compounds constituted >50% of FDA-approved small-molecule drugs, with trifluoromethyl (-CF₃) and difluoromethoxy (-OCHF₂) groups featuring prominently . Indazole derivatives bearing fluorinated substituents emerged concurrently, leveraging synergistic benefits of the indazole core and fluorine’s physicochemical enhancements.
6-(Difluoromethoxy)-1H-indazole represents an evolution of early indazole drugs like bendazac (non-fluorinated), specifically designed to overcome metabolic limitations. Its development parallels broader trends in CNS and oncology drug discovery, where fluorination improves blood-brain barrier penetration and target residence time [6]. Patent literature reveals its application in:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2